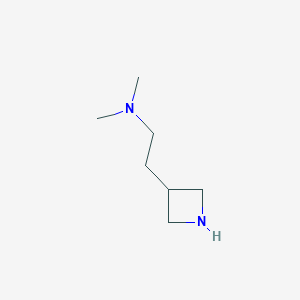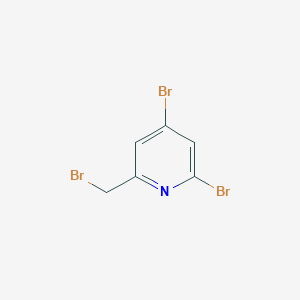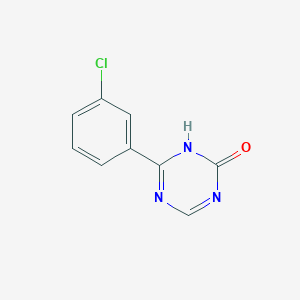![molecular formula C34H58N3O6P B13141891 diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate is a complex organic compound known for its bioactive properties. It is a derivative of lysophosphatidic acid (LPA), which plays a significant role in various biological processes. This compound is particularly noted for its interaction with LPA receptors, making it a valuable subject in biochemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of (Z)-octadec-9-enoic acid with (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid to form the amide bond. This reaction is usually carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide linkage.
Phosphorylation: The next step involves the phosphorylation of the hydroxyl group on the phenylmethoxyphenyl moiety. This is typically achieved using phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine.
Formation of Diazanium Salt: The final step involves the formation of the diazanium salt, which is achieved by treating the phosphorylated compound with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl chain. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can occur at the amide bond or the unsaturated chain. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: NaH in dry DMF (dimethylformamide), alkyl halides like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of primary amines or saturated hydrocarbons.
Substitution: Formation of alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate is used as a model compound to study the behavior of lysophosphatidic acids and their derivatives. It helps in understanding the reactivity and stability of such compounds under various conditions.
Biology
In biological research, this compound is used to study cell signaling pathways mediated by LPA receptors. It is particularly useful in investigating the role of LPA in cell proliferation, migration, and survival.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It has been studied for its role in modulating immune responses and its potential use in treating conditions like cancer, fibrosis, and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a biochemical tool in drug discovery and development processes.
Wirkmechanismus
The mechanism of action of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate involves its interaction with LPA receptors, particularly LPA1 and LPA3. Upon binding to these receptors, the compound activates downstream signaling pathways that regulate various cellular processes. These pathways include the activation of G-proteins, which in turn activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules act as secondary messengers, triggering calcium release from intracellular stores and activating protein kinase C (PKC), respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysophosphatidic Acid (LPA): The parent compound of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate, known for its role in cell signaling.
Sphingosine-1-phosphate (S1P): Another bioactive lipid involved in similar signaling pathways.
Phosphatidic Acid (PA): A precursor in the biosynthesis of many lipids and also involved in signaling.
Uniqueness
This compound is unique due to its specific structure, which allows it to selectively interact with certain LPA receptors. This selectivity makes it a valuable tool in research for dissecting the roles of different LPA receptors in various biological processes.
Eigenschaften
Molekularformel |
C34H58N3O6P |
|---|---|
Molekulargewicht |
635.8 g/mol |
IUPAC-Name |
diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate |
InChI |
InChI=1S/C34H52NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31;;/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9-;;/t32-;;/m0../s1 |
InChI-Schlüssel |
YUXUSBLJZCYPMN-LNMNXNKMSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


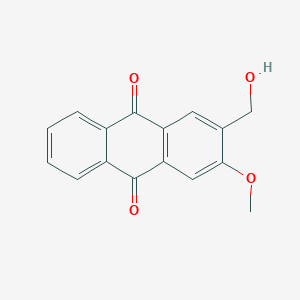
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
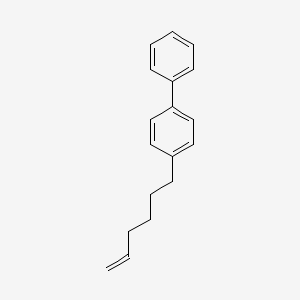
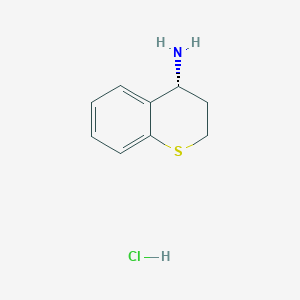
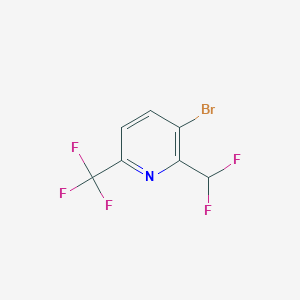

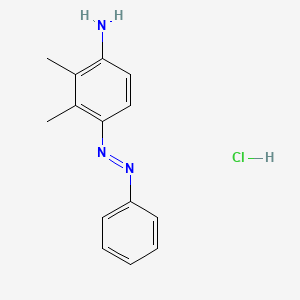

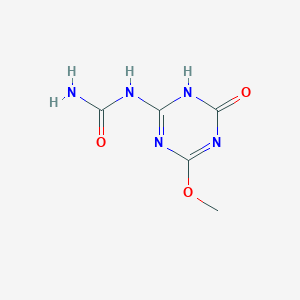
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
